molecular formula C16H25ClN2O2 B6117100 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride

1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride

Numéro de catalogue: B6117100
Poids moléculaire: 312.83 g/mol
Clé InChI: JPKMRMMRCUMUMV-BJILWQEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PNU-282987 and is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.

Mécanisme D'action

PNU-282987 is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. When PNU-282987 binds to these receptors, it causes the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation of the α7 nicotinic acetylcholine receptors has been shown to improve cognitive function, reduce inflammation, and have anti-tumor effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a variety of biochemical and physiological effects. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory by increasing the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation by inhibiting the activation of NF-κB and other pro-inflammatory pathways. Additionally, PNU-282987 has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using PNU-282987 in lab experiments is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This selectivity allows researchers to study the specific effects of activating these receptors without the confounding effects of activating other subtypes. Additionally, PNU-282987 has been extensively studied and has a well-established mechanism of action. However, one limitation of using PNU-282987 in lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists. This can make it more difficult to achieve the desired effects at lower concentrations.

Orientations Futures

There are several future directions for research on PNU-282987. One area of interest is the potential use of PNU-282987 in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor effects of PNU-282987 and its potential as a therapeutic agent for these conditions. Finally, there is a need for the development of more potent analogs of PNU-282987 that can achieve the desired effects at lower concentrations.

Méthodes De Synthèse

The synthesis of PNU-282987 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-chlorobut-3-en-1-ol to form 4-(4-methoxyphenoxy)but-2-en-1-ol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride.

Applications De Recherche Scientifique

PNU-282987 has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation in animal models of sepsis and arthritis. Additionally, PNU-282987 has been shown to have anti-tumor effects in animal models of lung cancer.

Propriétés

IUPAC Name

1-[(E)-4-(4-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-17-10-12-18(13-11-17)9-3-4-14-20-16-7-5-15(19-2)6-8-16;/h3-8H,9-14H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKMRMMRCUMUMV-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CCOC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/COC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.